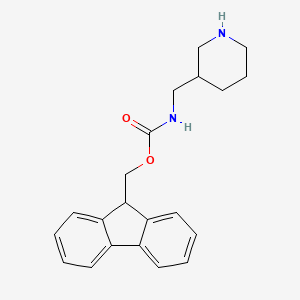

(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

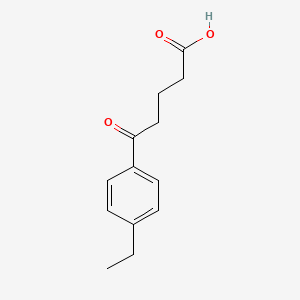

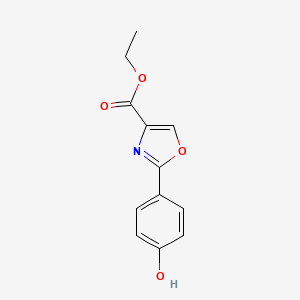

“(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate” is a chemical compound with the linear formula C21H24N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular formula of “(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate” is C21H24N2O2 . The average mass is 296.364 Da and the monoisotopic mass is 296.152466 Da .Physical And Chemical Properties Analysis

“(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate” is a solid . The average mass is 263.377 Da and the monoisotopic mass is 263.167389 Da .Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

3-N-Fmoc-aminomethyl piperidine: is extensively used in SPPS, which is a method for the rapid synthesis of peptides . The Fmoc group serves as a temporary protection for the amino groups during the elongation of the peptide chain. This compound’s role is pivotal in the synthesis of peptides with C-terminal amides and carboxylic acids, contributing to the development of therapeutic peptides and proteins.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized for the synthesis of various peptide-based drugs . Its ability to protect amino groups while allowing for specific reactions to occur makes it invaluable in the creation of complex molecules that can act as potential clinical agents against diseases like cancer.

Biochemical Research

3-N-Fmoc-aminomethyl piperidine: finds its application in proteomics research, where it is used for the preparation of biochemicals that are crucial for understanding protein structure and function . Its role in the synthesis of peptides and proteins aids in the study of biochemical pathways.

Material Science

In material science, this compound is used in the development of new polymeric materials . The specificity of the Fmoc group allows for the creation of polymers with precise amino acid sequences, which can lead to materials with novel properties.

Chemical Synthesis

The compound is a key reagent in chemical synthesis, particularly in the development of new synthetic methodologies . Its stability and reactivity under various conditions make it a versatile tool for chemists to create a wide array of chemical compounds.

Medical Research

3-N-Fmoc-aminomethyl piperidine: is significant in medical research, especially in the synthesis of peptides for diagnostic and therapeutic purposes . It enables the creation of peptides that mimic natural biological processes, which is essential for the development of new medical treatments.

Safety And Hazards

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(piperidin-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-21(23-13-15-6-5-11-22-12-15)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,22H,5-6,11-14H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHGXXJVKXQRNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374674 |

Source

|

| Record name | 3-N-Fmoc-aminomethyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl (piperidin-3-ylmethyl)carbamate | |

CAS RN |

672310-14-4 |

Source

|

| Record name | 3-N-Fmoc-aminomethyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

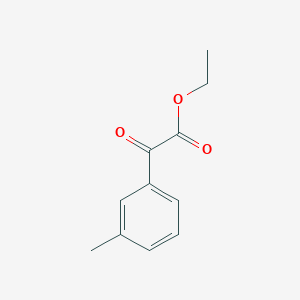

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate](/img/structure/B1302099.png)